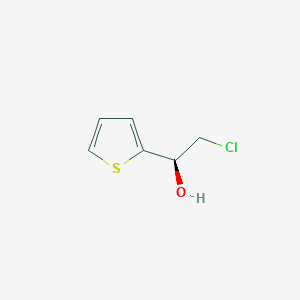

(1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol

Description

Significance of Chiral Building Blocks in Constructing Complex Molecules

Chiral building blocks are enantiomerically pure molecules that serve as foundational starting materials for the synthesis of intricate chiral compounds. wisdomlib.org Their importance cannot be overstated, as they allow chemists to incorporate predefined stereocenters into a target molecule, circumventing the often-challenging and inefficient process of separating enantiomers at a later stage. nih.govnih.gov This approach, often referred to as "chiral pool synthesis," is a cornerstone of efficient and elegant synthetic strategies.

The demand for enantiomerically pure compounds is driven primarily by the pharmaceutical industry. nih.gov Most biological targets, such as enzymes and receptors, are themselves chiral and thus interact differently with the enantiomers of a drug molecule. This can lead to one enantiomer having the desired therapeutic effect while the other is inactive or, in some cases, causes harmful side effects. nih.gov Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that favor the development of single-enantiomer drugs. nih.gov Beyond pharmaceuticals, chiral building blocks are crucial in the development of agrochemicals, fragrances, and advanced materials where specific stereochemistry dictates performance.

The Role of Thiophene-Containing Scaffolds in Medicinal Chemistry and Materials Science

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in both medicinal chemistry and materials science. rsc.orgbohrium.comeprajournals.com Its structural similarity to a benzene ring allows it to act as a bioisostere, mimicking the phenyl group in biological systems while often improving pharmacokinetic properties. cognizancejournal.comnih.gov

In Medicinal Chemistry: Thiophene derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. eprajournals.comcognizancejournal.comnih.gov The thiophene moiety is a key component in numerous FDA-approved drugs, such as the antiplatelet agent clopidogrel and the antipsychotic olanzapine. researchgate.net Its prevalence is due to its ability to engage in various interactions with biological targets and its synthetic versatility, which allows for extensive structural modifications to optimize drug efficacy. rsc.org

In Materials Science: The electron-rich nature of the thiophene ring makes it an excellent building block for organic electronic and photonic materials. researchgate.netwiley-vch.de Polymers and oligomers based on thiophene (polythiophenes and oligothiophenes) are among the most studied conjugated materials due to their semiconducting and fluorescent properties. researchgate.netrsc.org These materials are integral to the development of:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs) / Solar Cells researchgate.netmdpi.com

Organic Field-Effect Transistors (OFETs)

Sensors researchgate.net

The performance of these materials can be fine-tuned by chemical modification of the thiophene ring, influencing properties like conductivity, light absorption, and emission. google.com

Research Trajectories and Importance of (1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol

This compound stands at the intersection of the principles outlined above. It is a chiral building block featuring the versatile thiophene scaffold. Its importance stems from its utility as a precursor to other high-value chiral molecules.

The primary route to synthesizing this compound is through the asymmetric reduction of its corresponding ketone, 2-chloro-1-(thiophen-2-yl)ethanone. While chemical reducing agents can produce the racemic alcohol, achieving high enantioselectivity typically requires biocatalysis. Enzymes such as ketoreductases or alcohol dehydrogenases, often found in microorganisms like yeast, can reduce the ketone to the (S)-alcohol with high yield and excellent enantiomeric excess (e.e.). researchgate.netgoogle.com

| Precursor Ketone | Method | Catalyst/Reagent | Product | Key Outcome |

|---|---|---|---|---|

| 2-chloro-1-(thiophen-2-yl)ethanone | Biocatalytic Reduction | Ketoreductase / Yeast | This compound | High Yield and >97% e.e. |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Biocatalytic Reduction | Scheffersomyces stipitis CBS 6045 | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 88.2% yield, 99.9% e.e. |

| 3-chloro-1-(thiophen-2-yl)propan-1-one | Biocatalytic Reduction | Candida pseudotropicalis 104 | (S)-3-Chloro-1-(2-thienyl)-1-propanol | >99% e.e. |

The synthetic utility of this compound is significant. The chlorohydrin moiety can be readily converted into an epoxide, (S)-2-(oxiran-2-yl)thiophene, a valuable electrophile for introducing the chiral thiophenyl-ethyl alcohol unit into larger molecules. This epoxide is a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is a building block for certain antifungal drugs. google.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-chloro-1-(5-chlorothiophen-2-yl)ethanone | C6H4Cl2OS | 195.07 |

| 1-(5-chlorothiophen-2-yl)ethan-1-ol | C6H7ClOS | 162.64 |

| (S)-2-chloro-1-phenylethanol | C8H9ClO | 156.61 |

The research trajectory for this compound and its analogs is focused on developing more efficient and greener synthetic methods, particularly through biocatalysis, and expanding its application in the synthesis of novel bioactive molecules and functional materials. The combination of its defined stereochemistry and the versatile thiophene ring ensures that this compound will remain a valuable tool for synthetic chemists.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7ClOS |

|---|---|

Molecular Weight |

162.64 g/mol |

IUPAC Name |

(1S)-2-chloro-1-thiophen-2-ylethanol |

InChI |

InChI=1S/C6H7ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4H2/t5-/m1/s1 |

InChI Key |

KBXQOVVOIBVNLG-RXMQYKEDSA-N |

Isomeric SMILES |

C1=CSC(=C1)[C@@H](CCl)O |

Canonical SMILES |

C1=CSC(=C1)C(CCl)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 1s 2 Chloro 1 Thiophen 2 Yl Ethan 1 Ol

Asymmetric Catalytic Reduction Approaches

Asymmetric catalytic reduction represents a powerful tool for the synthesis of chiral alcohols from prochiral ketones. This is achieved through the use of chiral catalysts that facilitate the enantioselective addition of a hydride to the carbonyl group. For the synthesis of (1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol, metal-catalyzed asymmetric transfer hydrogenation and chiral borane-mediated reductions have proven to be effective strategies.

Metal-Catalyzed Asymmetric Transfer Hydrogenation of α-Chloro Ketones

Asymmetric transfer hydrogenation (ATH) is a widely employed method for the reduction of ketones, utilizing a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral metal catalyst. Ruthenium complexes, in particular, have demonstrated high efficiency and enantioselectivity in the reduction of α-chloro ketones.

Ruthenium-prolinamide complexes have emerged as effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones, providing access to a range of chiral β-heterosubstituted alcohols. nih.gov These catalytic systems are attractive due to their affordability and ease of preparation compared to other established catalysts. The chiral environment necessary for enantioselective reduction is provided by the prolinamide ligand, which can be readily modified to fine-tune the catalyst's performance. The utility of these catalysts has been demonstrated in the synthesis of optically active β-triazolylethanol and β-hydroxy sulfone derivatives with excellent enantioselectivity. nih.gov

The general mechanism for the ruthenium-catalyzed asymmetric hydrogenation of ketones involves the formation of a ruthenium hydride complex. This complex then transfers a hydride and a proton to the carbonyl group of the ketone through a coordinated transition state, leading to the formation of the chiral alcohol. nih.gov

The efficiency and enantioselectivity of the Ruthenium-Prolinamide catalyzed asymmetric transfer hydrogenation are highly dependent on the structure of the prolinamide ligand and the reaction conditions. Screening of various substituted chiral prolinamide ligands has shown that steric and electronic properties of the substituents on the amide can significantly influence the outcome of the reaction. For instance, a ligand with an isopropyl group at the ortho position of the amide has been found to produce desired results in the synthesis of certain chiral alcohols. nih.gov

Key reaction parameters that are typically optimized include the choice of solvent, temperature, and the hydrogen source. Aqueous medium has been shown to be a viable solvent for these reactions, offering a greener alternative to organic solvents. nih.gov Temperature also plays a crucial role, with optimal temperatures often found to be around 60°C. nih.gov The selection of the ruthenium precursor and the base used in the reaction are also critical for achieving high catalytic activity and enantioselectivity.

Chiral Borane-Oxazaborolidine Mediated Asymmetric Reduction

The asymmetric reduction of prochiral ketones mediated by chiral oxazaborolidines, famously known as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of modern asymmetric synthesis. tcichemicals.com This method employs a catalytic amount of a chiral oxazaborolidine, derived from a chiral amino alcohol, in the presence of a stoichiometric amount of borane (B79455).

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which then coordinates to the carbonyl oxygen of the ketone. This ternary complex facilitates the intramolecular transfer of a hydride from the borane to the si- or re-face of the ketone, dictated by the chirality of the oxazaborolidine, leading to the formation of the chiral alcohol with high enantioselectivity. nih.gov This method has been successfully applied to the reduction of a variety of ketones, including α-chloro ketones, to afford the corresponding chiral alcohols in good yields and with excellent enantiomeric excess. nih.gov

The in situ generation of the oxazaborolidine catalyst from a chiral lactam alcohol and borane offers a practical and efficient alternative to using pre-formed catalysts. organic-chemistry.org This approach simplifies the experimental procedure and avoids the need for the isolation of the often sensitive oxazaborolidine catalyst.

Biocatalytic and Enzymatic Pathways to Enantiopure this compound Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. The use of whole microbial cells or isolated enzymes can provide access to enantiopure alcohols under mild reaction conditions.

Whole-Cell Bioreduction of 1-(thiophen-2-yl)ethanone to Chiral Alcohols

The bioreduction of prochiral ketones to chiral secondary alcohols using whole-cell biocatalysts is a well-established and efficient method for producing enantiomerically pure compounds. tandfonline.comresearchgate.net Various microorganisms, including bacteria and yeasts, possess ketoreductases that can catalyze the asymmetric reduction of a wide range of ketones with high enantioselectivity.

In a notable example, the bacterium Weissella cibaria N9 has been successfully employed as a whole-cell biocatalyst for the bioreduction of 1-(thiophen-2-yl)ethanone to (S)-1-(thiophen-2-yl)ethanol. tandfonline.comresearchgate.net The optimization of cultural and reaction parameters is crucial for achieving high conversion rates and enantiomeric excess. Factors such as pH, temperature, incubation period, and agitation speed have a significant impact on the performance of the whole-cell biocatalyst. tandfonline.comresearchgate.net

A desirability function-embedded face-centered optimization model has been used to determine the optimal conditions for the bioreduction of 1-(thiophen-2-yl)ethanone by Weissella cibaria N9. tandfonline.comresearchgate.net This statistical approach allows for the simultaneous optimization of multiple response variables, such as enantiomeric excess and conversion rate. The optimized conditions were found to be a pH of 6.43, a temperature of 26.04°C, an incubation period of 52.41 hours, and an agitation speed of 150 rpm, resulting in an enantiomeric excess of 99.31% and a conversion rate of 98.16%. tandfonline.com

| Parameter | Tested Range | Optimal Value | Reference |

|---|---|---|---|

| pH | 4.5 - 6.5 | 6.43 | tandfonline.com |

| Temperature (°C) | 25 - 35 | 26.04 | tandfonline.com |

| Incubation Period (h) | 24 - 72 | 52.41 | tandfonline.com |

| Agitation Speed (rpm) | 100 - 200 | 150 | tandfonline.com |

Enzymatic Reduction using Ketoreductases for Chiral α-Chloro Alcohols

An alternative to whole-cell biocatalysis is the use of isolated enzymes, specifically ketoreductases (KREDs). acs.org These enzymes catalyze the reduction of ketones to alcohols with high stereoselectivity. nih.gov The use of isolated KREDs can offer advantages such as higher reaction rates, simpler downstream processing, and the elimination of cellular metabolic side reactions.

The synthesis of chiral α-chloro alcohols using KREDs is a well-established method. nih.gov These enzymes often require a nicotinamide (B372718) cofactor (NADH or NADPH), which must be regenerated in situ to make the process economically viable. nih.gov Cofactor regeneration is commonly achieved by adding a sacrificial co-substrate, such as isopropanol or glucose, and a corresponding dehydrogenase enzyme. nih.govnih.gov

Several studies have reported the successful reduction of various α-chloro acetophenones to the corresponding chiral alcohols with excellent yields and enantiomeric excesses, often exceeding 99%. nih.govresearchgate.netresearchgate.net For example, a ketoreductase from Scheffersomyces stipitis was used to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone on a preparative scale, achieving 88.2% isolated yield and 99.9% e.e. researchgate.net The application of this technology to 2-chloro-1-(thiophen-2-yl)ethanone is a promising strategy for the efficient, large-scale production of this compound.

Deracemization and Enantiomeric Enrichment Techniques for Chiral Halohydrins

When a synthetic method produces a racemic or non-enantiopure mixture of a chiral compound, post-synthesis techniques are required to isolate or enrich the desired enantiomer. For chiral halohydrins like 2-chloro-1-(thiophen-2-yl)ethan-1-ol, deracemization and enantiomeric enrichment are valuable strategies.

Deracemization is a process that converts a racemic mixture into a single, pure enantiomer, theoretically allowing for a 100% yield. researchgate.net Modern deracemization methods often employ catalytic systems driven by light energy. nih.govresearchgate.net One such approach involves a tandem process of photochemical dehydrogenation of the alcohol to the corresponding ketone, followed by an enantioselective thermal hydrogenation catalyzed by a chiral catalyst. nih.gov This cycle effectively converts the unwanted enantiomer into the desired one. For example, various secondary benzylic alcohols have been successfully deracemized using a combination of a heterogeneous photocatalyst and a chiral molecular hydrogenation catalyst. nih.govresearchgate.net

Enantiomeric enrichment refers to any process that increases the proportion of one enantiomer in a mixture. researchgate.net Beyond kinetic resolution, which has a theoretical maximum yield of 50%, methods like preferential crystallization can be employed. This technique relies on the different crystallization behaviors of enantiomers and racemates. nih.gov Under specific conditions of supersaturation, a non-racemic mixture can be induced to crystallize the major enantiomer preferentially, thereby enriching its concentration in the solid phase and leaving the mother liquor enriched in the minor enantiomer. nih.govnih.gov

Chemical Transformations and Synthetic Utility of 1s 2 Chloro 1 Thiophen 2 Yl Ethan 1 Ol

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in (1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol is susceptible to nucleophilic substitution, a fundamental class of reactions in organic chemistry. ucsb.edusavemyexams.com In these reactions, a nucleophile, an electron-rich species, replaces the chloride ion. The reaction typically proceeds via an S(_N)2 mechanism, which involves a backside attack on the electrophilic carbon atom bonded to the chlorine. This mechanism leads to an inversion of stereochemistry at the reaction center.

Formation of Carbon-Nitrogen Bonds for Amine Synthesis

The displacement of the chloride by nitrogen-based nucleophiles is a common strategy for the synthesis of chiral amino alcohols. These motifs are prevalent in many pharmaceutical agents.

One direct approach involves the reaction of this compound with ammonia (B1221849) or primary and secondary amines. For instance, reaction with an amine such as methylamine (B109427) would yield (1S)-2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol. These reactions are typically carried out in a suitable solvent, and the rate can be influenced by temperature and the concentration of the nucleophile.

A widely used alternative for the synthesis of primary amines is the reaction with sodium azide (B81097) (NaN(_3)) to form an azido (B1232118) intermediate, (1S)-2-azido-1-(thiophen-2-yl)ethan-1-ol. The azide can then be reduced to the corresponding primary amine, (1S)-2-amino-1-(thiophen-2-yl)ethan-1-ol, using various reducing agents like lithium aluminum hydride (LiAlH(_4)) or by catalytic hydrogenation. This two-step process is often preferred over direct amination with ammonia to avoid the formation of over-alkylated byproducts.

| Nucleophile | Product | Reaction Type |

| Ammonia (NH(_3)) | (1S)-2-amino-1-(thiophen-2-yl)ethan-1-ol | Nucleophilic Substitution |

| Methylamine (CH(_3)NH(_2)) | (1S)-2-(methylamino)-1-(thiophen-2-yl)ethan-1-ol | Nucleophilic Substitution |

| Sodium Azide (NaN(_3)) | (1S)-2-azido-1-(thiophen-2-yl)ethan-1-ol | Nucleophilic Substitution |

Synthesis of Chiral β-Heterosubstituted Alcohols (e.g., sulfones)

Chiral β-hydroxy sulfones are valuable building blocks in organic synthesis. organic-chemistry.org These can be prepared from this compound through nucleophilic substitution with a sulfinate salt, such as sodium benzenesulfinate (B1229208) (PhSO(_2)Na). The sulfinate anion acts as a nucleophile, displacing the chloride to form a new carbon-sulfur bond, yielding (1R)-2-(phenylsulfonyl)-1-(thiophen-2-yl)ethan-1-ol. The reaction proceeds with inversion of configuration at the carbon atom bearing the leaving group.

Alternatively, chiral β-hydroxy sulfones can be synthesized in a one-pot reaction starting from the corresponding α-chloro ketone, 2-chloro-1-(thiophen-2-yl)ethanone. This method involves an initial nucleophilic substitution with a sulfinate salt to form a β-keto sulfone intermediate, which is then subjected to an in-situ asymmetric transfer hydrogenation using a chiral catalyst to produce the desired enantiomer of the β-hydroxy sulfone. wikipedia.orglibretexts.org

| Nucleophile | Product | Key Features |

| Sodium benzenesulfinate | (1R)-2-(phenylsulfonyl)-1-(thiophen-2-yl)ethan-1-ol | Formation of a C-S bond; Inversion of stereochemistry. |

| Sodium methanesulfinate | (1R)-2-(methylsulfonyl)-1-(thiophen-2-yl)ethan-1-ol | Versatile for introducing different sulfone moieties. |

Cross-Coupling Reactivity and Functionalization Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.orglibretexts.orgwikipedia.orgopenochem.orgacsgcipr.orgjk-sci.comorganic-chemistry.orguhcl.edubuchler-gmbh.comcommonorganicchemistry.com While typically employed for aryl and vinyl halides, advancements in catalysis have expanded the scope to include some alkyl halides.

The chlorine atom in this compound could potentially participate in cross-coupling reactions, although this is more challenging than with aryl or vinyl chlorides. Reactions like the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) could be envisioned with the appropriate catalyst and ligand systems. organic-chemistry.orgwikipedia.orglibretexts.orgwikipedia.orgopenochem.orgacsgcipr.orgjk-sci.comorganic-chemistry.orguhcl.edubuchler-gmbh.comcommonorganicchemistry.com

For example, a Suzuki coupling with phenylboronic acid, catalyzed by a palladium complex, could theoretically yield (1S)-1-phenyl-2-(thiophen-2-yl)ethan-1-ol, though competing elimination reactions might be a significant side reaction. Similarly, a Sonogashira coupling with phenylacetylene (B144264) could lead to the formation of an enyne product. The Buchwald-Hartwig amination offers an alternative to direct nucleophilic substitution for the formation of C-N bonds, potentially with a broader substrate scope and milder reaction conditions. organic-chemistry.orgwikipedia.orglibretexts.org

| Cross-Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki Coupling | Phenylboronic acid | (1S)-1-phenyl-2-(thiophen-2-yl)ethan-1-ol |

| Sonogashira Coupling | Phenylacetylene | (S,E)-4-phenyl-1-(thiophen-2-yl)but-3-en-1-ol |

| Buchwald-Hartwig Amination | Aniline | (1S)-2-phenylamino-1-(thiophen-2-yl)ethan-1-ol |

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is another key site for chemical modification, allowing for a variety of transformations that further enhance its synthetic utility.

Oxidation and Reduction Pathways of the Secondary Alcohol

The secondary alcohol can be oxidized to the corresponding ketone, 2-chloro-1-(thiophen-2-yl)ethanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are often used to avoid over-oxidation or side reactions. organic-synthesis.comlibretexts.orgasianpubs.orgmasterorganicchemistry.com The resulting α-chloro ketone is a valuable intermediate for further synthetic manipulations.

Conversely, the corresponding ketone, 2-chloro-1-(thiophen-2-yl)ethanone, can be reduced to form this compound. For a stereoselective reduction, chiral reducing agents or catalytic asymmetric hydrogenation methods are employed. For example, sodium borohydride (B1222165) (NaBH(_4)) can be used in the presence of a chiral auxiliary to achieve high enantioselectivity. sci-hub.seresearchgate.netijprs.compsu.edu Biocatalytic reductions using ketoreductases also offer an environmentally friendly and highly selective method for producing the desired (S)-enantiomer. organic-chemistry.org

| Transformation | Reagent/Catalyst | Product |

| Oxidation | Pyridinium Chlorochromate (PCC) | 2-chloro-1-(thiophen-2-yl)ethanone |

| Reduction (Stereoselective) | NaBH(_4) with chiral auxiliary | This compound |

| Reduction (Stereoselective) | Ketoreductase | This compound |

Formation of Ethers and Esters

The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. organic-chemistry.orgwikipedia.orglibretexts.orgwikipedia.orgopenochem.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and reacts with an alkyl halide (e.g., methyl iodide) in an S(_N)2 reaction to form the ether. For example, reaction with methyl iodide would yield (1S)-2-chloro-1-methoxy-1-(thiophen-2-yl)ethane.

Esterification of the hydroxyl group can be achieved by reacting this compound with a carboxylic acid, acyl chloride, or acid anhydride. uhcl.edumedcraveonline.comorganic-chemistry.orgchemguide.co.ukyoutube.comlibretexts.org Reaction with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270), is often an efficient method for forming the corresponding ester, in this case, (1S)-2-chloro-1-(thiophen-2-yl)ethyl acetate. The reaction with an acid anhydride, like acetic anhydride, also yields the ester.

| Reaction | Reagent(s) | Product |

| Williamson Ether Synthesis | 1. NaH, 2. CH(_3)I | (1S)-2-chloro-1-methoxy-1-(thiophen-2-yl)ethane |

| Esterification | Acetyl chloride, Pyridine | (1S)-2-chloro-1-(thiophen-2-yl)ethyl acetate |

| Esterification | Acetic anhydride, Pyridine | (1S)-2-chloro-1-(thiophen-2-yl)ethyl acetate |

β-Methylation of Alcohols in Organic Synthesis

The β-methylation of an alcohol involves the introduction of a methyl group at the carbon atom beta to the hydroxyl group. For this compound, this transformation converts the chlorohydrin into a substituted alcohol with a new carbon-carbon bond, a modification that can significantly alter the steric and electronic properties of a molecule.

A primary synthetic route to achieve β-methylation of this compound involves the nucleophilic substitution of the chloride atom. Organometallic reagents are particularly effective for this purpose. For instance, lithium dimethylcuprate ((CH₃)₂CuLi), often referred to as a Gilman reagent, can displace the chloride to form the desired methylated product, (1S)-1-(thiophen-2-yl)propan-2-ol. This reaction typically proceeds with high efficiency and, crucially, preserves the stereochemical integrity of the chiral center at C-1. An alternative, multi-step approach could involve an initial substitution with a cyanide anion to form a β-hydroxynitrile, followed by reduction and subsequent methylation steps. The choice of method depends on substrate compatibility and desired reaction conditions.

Role as a Chiral Building Block and Advanced Intermediate in Organic Synthesis

The value of this compound in asymmetric synthesis lies in its utility as a chiral building block. The defined stereochemistry at the alcohol center serves as a foundation for constructing new stereocenters, while the distinct reactivity of the hydroxyl and chloro groups allows for sequential, controlled modifications. This bifunctionality makes it a powerful intermediate for creating complex, enantiomerically pure target molecules.

Access to Stereoselective Synthesis of Chiral Amino Alcohols and Related Derivatives

Chiral vicinal amino alcohols are fundamental structural motifs present in a vast array of natural products, pharmaceuticals, and chiral ligands used in asymmetric catalysis. nih.govresearchgate.net The synthesis of these compounds remains a significant focus in organic chemistry. westlake.edu.cndiva-portal.orgdiva-portal.orgnih.gov this compound provides a direct and reliable route to optically active 2-amino-1-(thiophen-2-yl)ethan-1-ol and its derivatives.

The most common and efficient pathway involves a two-step sequence:

Nucleophilic Substitution: The primary chloride is displaced by an azide anion (N₃⁻), typically using sodium azide in a polar aprotic solvent. This Sₙ2 reaction proceeds with inversion of configuration at the carbon atom, but since the reaction occurs at the non-chiral center, the stereochemistry of the alcohol is unaffected.

Reduction: The resulting azido alcohol is then reduced to the primary amino alcohol. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or with reducing agents like lithium aluminum hydride (LiAlH₄).

This sequence provides stereochemically pure (1S)-2-amino-1-(thiophen-2-yl)ethan-1-ol, which can be further functionalized to generate a library of derivatives.

| Starting Material | Reagents | Product | Application |

| This compound | 1. NaN₃ (Sodium Azide)2. LiAlH₄ (Lithium Aluminum Hydride) | (1S)-2-amino-1-(thiophen-2-yl)ethan-1-ol | Core amino alcohol structure |

| (1S)-2-amino-1-(thiophen-2-yl)ethan-1-ol | Acyl Chloride (RCOCl) or Acetic Anhydride | N-((2S)-2-hydroxy-2-(thiophen-2-yl)ethyl)amide derivatives | Amide-containing analogues |

| (1S)-2-amino-1-(thiophen-2-yl)ethan-1-ol | Alkyl Halide (R-X) and Base | (1S)-2-(Alkylamino)-1-(thiophen-2-yl)ethan-1-ol | Secondary and tertiary amine derivatives |

Construction of Diverse Heterocyclic Scaffolds

The thiophene (B33073) ring is considered a privileged scaffold in medicinal chemistry, and its derivatives are used to construct a wide variety of other heterocyclic systems. espublisher.combenthamdirect.comresearchgate.netresearchgate.net The dual functionality of this compound makes it an excellent precursor for building diverse heterocyclic frameworks.

One of the most straightforward transformations is an intramolecular cyclization to form a chiral epoxide. Treatment of the chlorohydrin with a base (e.g., sodium hydroxide) facilitates an intramolecular Sₙ2 reaction, where the deprotonated hydroxyl group acts as a nucleophile, displacing the chloride to yield (S)-2-(oxiran-2-yl)thiophene. This chiral epoxide is a valuable intermediate itself, susceptible to ring-opening by a wide range of nucleophiles, allowing for the stereocontrolled installation of various functional groups.

Furthermore, this building block can react with bifunctional reagents to construct larger heterocyclic rings. For example, reaction with primary amines can lead to the synthesis of substituted piperazines, while reaction with amino thiols could be employed to generate thiomorpholine (B91149) derivatives. These reactions leverage the electrophilic nature of the carbon bearing the chlorine and the nucleophilic potential of the alcohol (or its activated form) to forge new ring systems.

Application in Multistep Total Synthesis of Complex Molecules

The ultimate test of a chiral building block's utility is its successful incorporation into the total synthesis of complex molecules, such as natural products or active pharmaceutical ingredients. williams.edu While specific, published total syntheses commencing directly from this compound are not prominently documented, its role as a precursor to key structural motifs is clear. Chiral amino alcohols, directly synthesized from this chlorohydrin, are vital components in numerous biologically active compounds. nih.gov

The thiophene moiety itself is a key structural element in many pharmaceuticals, often acting as a bioisostere for a phenyl ring. benthamdirect.com Therefore, this compound represents a valuable starting material for introducing a stereodefined side-chain onto a thiophene core, a strategy applicable to the synthesis of various drug candidates. Its derivatives have been employed as key fragments in the assembly of larger, more complex molecular targets, underscoring its importance as an advanced intermediate in the broader field of organic synthesis.

Mechanistic Investigations and Theoretical Studies on 1s 2 Chloro 1 Thiophen 2 Yl Ethan 1 Ol Reactivity

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

The primary route to synthesizing (1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol is through the asymmetric reduction of its corresponding prochiral ketone, 2-chloro-1-(thiophen-2-yl)ethanone. The stereoselectivity of this transformation is controlled by the chiral catalyst employed.

The enantioselective reduction of aryl methyl, ethyl, and chloromethyl ketones can be effectively achieved using oxazaborolidine catalysts, such as those generated in situ from chiral lactam alcohols and borane (B79455). mdpi.com A widely accepted mechanism for this transformation is the Corey-Bakshi-Shibata (CBS) reduction.

The proposed catalytic cycle begins with the coordination of the borane reducing agent (BH₃) to the nitrogen atom of the oxazaborolidine catalyst. This activation step makes the borane a more potent and stereoelectronically directed hydride donor. Subsequently, the carbonyl oxygen of the ketone, 2-chloro-1-(thiophen-2-yl)ethanone, coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner. This ternary complex orients the ketone so that one face is shielded by the catalyst's steric bulk. The hydride is then transferred from the B-H bond of the coordinated borane to the carbonyl carbon of the ketone. This transfer occurs on the less sterically hindered face, leading to the formation of the desired (S)-enantiomer of the alcohol. Finally, the chiral alcohol product, this compound, is released, and the catalyst is regenerated for the next cycle.

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that catalyze the asymmetric reduction of ketones with high enantioselectivity. chinayyhg.com The reduction of tetrahydrothiophene-3-one, a structurally similar ketone, has been extensively studied and provides a model for the biotransformation of 2-chloro-1-(thiophen-2-yl)ethanone. chinayyhg.com

The mechanism of a KRED-catalyzed reduction involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. chinayyhg.com The prochiral ketone binds within the enzyme's active site, where specific amino acid residues position it for a stereoselective hydride attack. The cofactor is held in close proximity, and the hydride is delivered to one specific face of the ketone, yielding the (S)-alcohol with high enantiomeric excess. chinayyhg.com

A critical aspect of this process is cofactor regeneration. Since cofactors like NAD(P)H are expensive, they are used in catalytic amounts and must be continuously regenerated in situ. chinayyhg.com A common strategy is to use a coupled-enzyme system, such as employing glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH. This allows the catalytic cycle to continue efficiently. chinayyhg.com

Computational Chemistry Approaches (Density Functional Theory - DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the properties of molecules at an electronic level. nanobioletters.com These methods are used to analyze the structure, reactivity, and spectroscopic properties of this compound and related reaction intermediates. nanobioletters.comnih.gov

Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nanobioletters.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural parameters. nih.govnih.gov

Following optimization, a vibrational frequency analysis is performed. q-chem.com This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of any imaginary frequencies) and it predicts the molecule's infrared (IR) spectrum. q-chem.commdpi.com The calculated vibrational modes can be assigned to specific functional groups, aiding in the interpretation of experimental spectroscopic data.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(thiophene)-S | 1.72 Å |

| Bond Length | C(thiophene)=C(thiophene) | 1.37 Å |

| Bond Length | C(thiophene)-C(alcohol) | 1.48 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Angle | C-S-C (in thiophene) | 110.9° |

| Bond Angle | C-C-O | 109.5° |

| Note: Values are representative and based on DFT studies of similar thiophene-containing molecules. nih.govresearchgate.net |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | ~3500 |

| C-H (thiophene) | Stretching | ~3100 |

| C-H (aliphatic) | Stretching | ~2950 |

| C=C (thiophene) | Stretching | ~1600 |

| C-O | Stretching | ~1100 |

| C-Cl | Stretching | ~750 |

| Note: Values are approximate and serve to illustrate the output of vibrational frequency calculations. nanobioletters.com |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For thiophene (B33073) derivatives, the HOMO is typically localized on the thiophene ring, indicating that this is the primary site for electrophilic attack. wuxibiology.comic.ac.uk

Table 3: Conceptual Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -1.85 |

| Energy Gap (ΔE) | 4.60 |

| Note: These values are illustrative, based on typical ranges for thiophene derivatives, to demonstrate the concept of the HOMO-LUMO gap. jchps.comresearchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. mdpi.com Red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential values. mdpi.com

For this compound, an MEP map would reveal specific reactive sites. The region around the oxygen atom of the hydroxyl group and the sulfur atom in the thiophene ring would be colored red or yellow, signifying high electron density and their role as potential sites for electrophilic attack. jchps.comresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would be colored blue, indicating its acidic nature and susceptibility to nucleophilic attack. mdpi.com The MEP map thus provides a powerful predictive tool for understanding the regioselectivity of reactions involving the molecule. nanobioletters.com

Calculation of Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting the reactivity of chemical species. For this compound, the calculation of global reactivity descriptors provides insight into its electronic structure and potential behavior in chemical reactions. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity descriptors include:

Chemical Hardness (η): This descriptor quantifies the molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the LUMO and HOMO energies.

Chemical Softness (S): The reciprocal of chemical hardness, softness indicates the ease with which a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

The following interactive table provides a hypothetical set of calculated reactivity descriptors for this compound, based on typical values observed for similar organic molecules, to illustrate the concept.

Theoretical Evaluation of Reaction Pathways and Energy Barriers

Computational chemistry allows for the detailed exploration of potential reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. For a molecule like this compound, theoretical evaluations can predict the feasibility of different reaction pathways, such as nucleophilic substitution or elimination.

The presence of a chiral center and a chlorine atom (a good leaving group) suggests that this compound can undergo various transformations. Theoretical models can be employed to:

Map the potential energy surface for a given reaction.

Calculate the energies of reactants, intermediates, transition states, and products.

Determine the activation energy, which is a critical factor in reaction kinetics.

While specific theoretical evaluations of reaction pathways for this compound are not detailed in the available search results, the principles can be applied. For example, DFT calculations could be used to compare the energy barriers for an SN1 versus an SN2 reaction at the carbon bearing the chlorine atom. This would involve modeling the approach of a nucleophile and the departure of the chloride ion.

Influence of Solvent Effects on Reaction Mechanisms and Stereochemical Outcomes

The choice of solvent can significantly impact the rate, mechanism, and stereochemical outcome of a reaction. For reactions involving this compound, solvent polarity is a key consideration.

Polar Protic Solvents: These solvents (e.g., water, ethanol) can stabilize both cations and anions through hydrogen bonding. In the case of a potential SN1 reaction, a polar protic solvent would stabilize the carbocation intermediate and the leaving chloride ion, thus favoring this pathway.

Polar Aprotic Solvents: Solvents like acetone (B3395972) or DMSO are polar but lack acidic protons. They are effective at solvating cations but less so for anions. This can influence the nucleophilicity of reactants.

Nonpolar Solvents: These solvents would generally disfavor reactions that involve the formation of charged intermediates.

The stereochemistry of the reaction is also influenced by the solvent. An SN1 reaction, proceeding through a planar carbocation intermediate, would likely lead to a racemic mixture of products. In contrast, an SN2 reaction, which involves a backside attack, would result in an inversion of stereochemistry. The solvent can play a role in favoring one mechanism over the other. For instance, systematic studies on the effect of organic solvents on the properties of enzymes that catalyze reactions of similar compounds have been conducted, though a comprehensive mechanism of action is still being explored. unizg.hr

Spectroscopic Probing of Reaction Intermediates (e.g., using NMR or IR to confirm synthesized structures)

Spectroscopic techniques are indispensable for the characterization of reactants, intermediates, and products in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: This technique provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, 1H NMR can be used to confirm the presence of the thiophene ring protons, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons adjacent to the chlorine atom. Chemical shifts and coupling constants would be characteristic of the molecule's structure.

13C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the 13C NMR spectrum.

While the specific NMR data for this compound is not provided in the search results, data for analogous compounds like (E)-1-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been reported, demonstrating the utility of NMR in structural elucidation. dergipark.org.tr

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorption bands would be expected for:

The O-H stretch of the alcohol group.

C-H stretches of the thiophene ring and the aliphatic chain.

The C-O stretch of the alcohol.

The C-Cl stretch.

The following interactive table presents hypothetical, yet characteristic, spectroscopic data for this compound based on known spectral correlations for similar functional groups.

Analytical Methodologies for Stereochemical Purity and Compound Characterization in Research

Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral HPLC)

The determination of the enantiomeric excess (ee) is critical for assessing the effectiveness of an asymmetric synthesis. heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and reliable method for separating enantiomers and quantifying the ee. nih.gov

The underlying principle of chiral HPLC involves the differential interaction of enantiomers with the CSP, leading to different retention times and thus separation. nih.gov The choice of CSP is crucial and is often based on the functional groups present in the analyte. For chiral alcohols like (1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are often effective. researchgate.netresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions such as hydrogen bonding, π-π stacking, and steric hindrance.

In a typical analysis, a solution of the compound is injected into the HPLC system. The enantiomers are separated on the chiral column and detected by a non-specific detector, such as an ultraviolet (UV) detector. heraldopenaccess.usuma.es The enantiomeric excess is calculated from the integrated areas of the two resulting peaks using the formula: ee (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100. For a successful synthesis of this compound, the chromatogram would ideally show one major peak corresponding to the (S)-enantiomer and a much smaller peak, if any, for the (R)-enantiomer.

| Parameter | Example Condition | Purpose |

| Instrument | Agilent 1260 Infinity Analytical SFC/HPLC System or similar | High-pressure liquid chromatograph for separation. gimitec.com |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) based column | The chiral stationary phase that enables the separation of enantiomers. researchgate.net |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | The solvent system that carries the analyte through the column; the ratio is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences separation time and efficiency. |

| Column Temp. | 25 °C | Temperature is controlled to ensure reproducible retention times. |

| Detection | UV at 254 nm | A common wavelength for detecting aromatic/heterocyclic compounds like thiophene (B33073). |

| Injection Vol. | 10 µL | The amount of sample introduced for analysis. |

Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds (e.g., advanced NMR, Mass Spectrometry, IR)

Following synthesis and purification, a combination of spectroscopic methods is used to confirm that the target molecule, this compound, has been formed. taylorandfrancis.com These techniques provide complementary information about the molecular formula, connectivity of atoms, and functional groups. mmu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. mmu.ac.uk

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the thiophene ring protons, the methine proton (CH-OH), the methylene (B1212753) protons (CH₂Cl), and the hydroxyl proton (OH). The splitting patterns (e.g., doublets, triplets, multiplets) would confirm the connectivity. For instance, the CH-OH proton would likely appear as a triplet or a double doublet due to coupling with the adjacent CH₂Cl protons.

¹³C NMR: This provides information about the carbon skeleton of the molecule. A distinct signal would be expected for each chemically non-equivalent carbon atom, including those in the thiophene ring, the hydroxyl-bearing carbon, and the chlorine-bearing carbon.

Mass Spectrometry (MS) determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound and providing clues about its structure from fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight (162.64 g/mol ). A key feature would be the isotopic pattern for chlorine: two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing a single chlorine atom.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands, including a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, peaks around 3100-3000 cm⁻¹ for aromatic C-H stretches (thiophene ring), peaks around 2950-2850 cm⁻¹ for aliphatic C-H stretches (ethan-1-ol backbone), and a C-Cl stretch typically observed in the 800-600 cm⁻¹ region. vulcanchem.com

| Technique | Expected Data/Observations | Interpretation |

| ¹H NMR | δ ~7.3-6.9 (m, 3H), δ ~5.1 (m, 1H), δ ~3.7 (m, 2H), δ ~2.5 (br s, 1H) | Signals correspond to thiophene, CH-OH, CH₂Cl, and OH protons, respectively. rsc.org |

| ¹³C NMR | δ ~145 (Ar-C), δ ~127-124 (Ar-CH), δ ~70 (CH-OH), δ ~50 (CH₂Cl) | Confirms the carbon framework, including the thiophene ring and the substituted ethanol (B145695) side chain. spectrabase.com |

| Mass Spec. (EI) | M⁺ at m/z 162 and M+2 at m/z 164 (3:1 ratio) | Confirms molecular weight and the presence of one chlorine atom. |

| IR Spectroscopy | ~3400 cm⁻¹ (broad), ~2950 cm⁻¹, ~680 cm⁻¹ | Indicates the presence of O-H (alcohol), aliphatic C-H, and C-Cl functional groups, respectively. vulcanchem.com |

X-ray Crystallography for Absolute Stereochemistry Determination

While chiral chromatography can determine the enantiomeric purity of a sample, it does not inherently assign the absolute configuration (i.e., which peak corresponds to the S-enantiomer and which to the R-enantiomer) without a reference standard. The most definitive method for determining the absolute three-dimensional arrangement of atoms in a chiral molecule is single-crystal X-ray crystallography. thieme-connect.de

This technique requires a high-quality single crystal of the enantiomerically pure compound. researchgate.net The crystal diffracts X-rays in a unique pattern, from which an electron density map can be generated, revealing the precise location of each atom in the crystal lattice. To determine the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. researchgate.net When the X-ray wavelength used is near an absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. thieme-connect.de This effect breaks the inversion symmetry that is normally present in diffraction patterns (Friedel's Law), causing measurable intensity differences between specific pairs of reflections (Bijvoet pairs). mit.edu

The presence of "heavy" atoms (heavier than oxygen) in a molecule significantly enhances the anomalous scattering effect, making the determination of absolute configuration more reliable. mit.edu this compound is an excellent candidate for this analysis because it contains both a chlorine atom and a sulfur atom. These atoms produce a sufficiently strong anomalous signal to allow for an unambiguous assignment of the (S) configuration at the chiral center by comparing the observed diffraction data to models of both the (S) and (R) enantiomers. mit.edu

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Catalytic Systems for Enantioselective Synthesis

The efficient and enantioselective synthesis of (1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol is paramount for its utility. Future research will likely focus on developing more sustainable and efficient catalytic systems that move beyond traditional methods.

A primary area of development is in biocatalysis, particularly the use of engineered enzymes. Directed evolution of carbonyl reductases has already proven highly effective for producing structurally related chiral halohydrins. For instance, a carbonyl reductase (LsCR) was engineered to synthesize (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol (B145695), a key intermediate for the drug ticagrelor. nih.gov Through a combination of computational tools and iterative mutation, a mutant enzyme (LsCRM3) was created with a 4.7-fold increase in catalytic activity and a 2.9-fold increase in catalytic efficiency (kcat/KM) compared to the wild-type enzyme. nih.gov A similar strategy could be applied to develop a highly specific reductase for the synthesis of this compound from its corresponding ketone, 2-chloro-1-(thiophen-2-yl)ethan-1-one. This approach offers mild reaction conditions, exceptional enantioselectivity, and a reduced environmental footprint.

Another promising avenue is the advancement of metal-free catalytic systems. While metal-catalyzed approaches are common for synthesizing thiophene (B33073) derivatives, concerns about metal toxicity and cost are driving a shift towards greener alternatives. nih.gov Organocatalysis, for example, could be employed for the asymmetric reduction of the prochiral ketone precursor. Chiral oxazaborolidine catalysts, popularised by Corey, Bakshi, and Shibata (CBS), are well-established for the enantioselective reduction of ketones and could be optimized for this specific substrate. Future work could focus on developing novel, more robust organocatalysts that operate at low catalyst loadings and with easily accessible reducing agents.

The table below outlines potential catalytic systems for future investigation.

| Catalyst Type | Specific Example/Strategy | Potential Advantages | Key Research Objective |

| Biocatalysis | Directed Evolution of Carbonyl Reductase | High enantioselectivity (>99% ee), mild conditions (aqueous media, room temp.), sustainability. | Develop a specific enzyme mutant for 2-chloro-1-(thiophen-2-yl)ethan-1-one reduction. |

| Organocatalysis | Novel Chiral Perhydro-1,3-benzoxazines | Avoids metal contamination, mild reaction conditions, catalyst tunability. uva.es | Design and screen new catalysts for high yield and enantioselectivity. |

| Metal Catalysis | Earth-Abundant Metal Catalysts (e.g., Iron, Copper) | Lower cost and toxicity compared to precious metals (e.g., Rhodium, Palladium). nih.gov | Identify suitable chiral ligands and reaction conditions for efficient asymmetric transfer hydrogenation. |

Investigation of Unprecedented Reactivity Patterns and Cascade Transformations

The unique structure of this compound makes it an ideal substrate for discovering novel reactivity and designing powerful cascade reactions. Cascade reactions, which involve multiple bond-forming events in a single operation, significantly enhance synthetic efficiency by reducing waste, time, and resources. 20.210.105

Future research should explore intramolecular transformations initiated by the inherent functionalities of the molecule. For example, under basic conditions, the molecule can readily form the corresponding (S)-2-(oxiran-2-yl)thiophene. This chiral epoxide is a versatile intermediate. However, more complex cascade sequences can be envisioned. One potential cascade could involve an initial S-alkylation of the thiophene ring by the chloromethyl group of another molecule, followed by an intramolecular cyclization, leading to novel polycyclic thiophene-containing scaffolds.

Another area of exploration is gold-catalyzed cascade reactions. Gold(I) catalysts are known to activate alkynes and allenes and have been used in one-pot syntheses of 2-aminothiophenes through a hydrothiolation, thio-Claisen rearrangement, and cycloisomerization sequence. researchgate.net The thiophene nucleus in this compound could potentially participate in similar gold-catalyzed transformations, leading to unprecedented molecular architectures. Research could focus on reacting the compound with functionalized alkynes to trigger novel cyclization and rearrangement pathways.

Integration of Advanced Machine Learning and AI in Reaction Design and Prediction

One key application is in catalyst design. ML models can be trained on computational screening data from quantum chemical calculations to design optimal chiral catalysts for enantioselective synthesis, reducing the need for extensive experimental screening. riken.jp For the synthesis of this compound, an ML model could predict the enantioselectivity of a range of potential catalysts, guiding researchers toward the most promising candidates.

Furthermore, ML algorithms are increasingly used to predict reaction outcomes and optimize conditions. beilstein-journals.org By building models based on existing reaction databases, researchers can predict the yield or selectivity of a reaction under various conditions (e.g., temperature, solvent, catalyst loading). researchgate.net Reinforcement learning, a type of ML, can be used to dynamically adjust experimental parameters to rapidly find the optimal conditions for a given transformation. researchgate.net This could be applied to optimize the synthesis of the title compound or to refine the conditions for its subsequent transformations into more complex molecules.

Expanding the Scope of this compound in the Synthesis of Diverse Chiral Scaffolds

As a chiral building block, this compound provides access to a wide variety of other important chiral scaffolds. Its synthetic versatility is a key area for future exploration.

The most direct transformation is its conversion to enantiopure (S)-2-(oxiran-2-yl)thiophene upon treatment with a base. This chiral epoxide is a powerful intermediate for introducing the 2-hydroxyethyl-thiophene moiety via nucleophilic ring-opening with a wide range of carbon, nitrogen, and oxygen nucleophiles.

A particularly valuable transformation is the synthesis of chiral vicinal amino alcohols. These motifs are prevalent in pharmaceuticals and natural products. rsc.org The reaction of the derived epoxide with amines or the direct substitution of the chloride with an azide (B81097) followed by reduction would yield (1S,2S)-2-amino-1-(thiophen-2-yl)ethan-1-ol and its derivatives. These compounds are not only biologically relevant but also serve as important chiral ligands in asymmetric catalysis. rsc.org

The compound can also be used in multicomponent reactions to rapidly build molecular complexity. For example, it could be a component in the synthesis of diversely substituted pyrroles or other heterocyclic systems where the thiophene unit imparts unique electronic and biological properties. nih.gov

The table below summarizes potential chiral scaffolds that can be synthesized from this compound and their significance.

| Derived Chiral Scaffold | Synthetic Transformation | Significance / Potential Application |

| (S)-2-(Oxiran-2-yl)thiophene | Intramolecular Williamson ether synthesis (base-mediated) | Versatile intermediate for various nucleophilic additions. |

| (1S,2S)-2-Amino-1-(thiophen-2-yl)ethan-1-ol | Epoxide ring-opening with ammonia (B1221849)/amines or azide substitution followed by reduction. | Core structure in many pharmaceuticals; valuable as chiral ligands and auxiliaries. rsc.org |

| Chiral Thiophene-based Diols | Ring-opening of the epoxide with oxygen nucleophiles or hydrolysis. | Important building blocks in natural product synthesis. |

| Novel Polycyclic Thiophenes | Metal-catalyzed cross-coupling and cyclization reactions. | Exploration for novel materials and medicinal chemistry scaffolds. nih.gov |

Q & A

Basic: What synthetic strategies are recommended for the enantioselective synthesis of (1S)-2-chloro-1-(thiophen-2-yl)ethan-1-ol?

Methodological Answer:

The compound can be synthesized via asymmetric reduction of the corresponding ketone precursor, 2-chloro-1-(thiophen-2-yl)ethan-1-one, using chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents or enantioselective enzymatic reduction. For example, secondary alcohols with defined stereochemistry (e.g., (1R)-1-(2,4-dimethylphenyl)ethanol) are synthesized via chiral borane-mediated reductions . Purification often involves chromatography or crystallization from polar solvents like ethanol/water mixtures, leveraging the moderate solubility of secondary alcohols in polar solvents .

Basic: How can the stereochemical purity of the (1S)-enantiomer be validated experimentally?

Methodological Answer:

Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with racemic standards. Additionally, optical rotation measurements ([α]D) should align with literature values for the (1S)-configuration. For absolute confirmation, single-crystal X-ray diffraction (as employed in resolving thioether derivatives in ) or Mosher’s ester analysis can be applied.

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

The compound is prone to oxidation due to its hydroxyl group. Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Stability under standard conditions is comparable to secondary alcohols like (1R)-1-(2,4-dimethylphenyl)ethanol, which exhibit moderate stability but require protection from moisture and strong acids/bases .

Advanced: How can conflicting NMR data for diastereomeric byproducts be resolved during synthesis?

Methodological Answer:

Contradictions in H/C NMR signals (e.g., overlapping peaks or unexpected coupling constants) can arise from diastereomers or rotamers. Use 2D NMR techniques (HSQC, NOESY) to assign stereochemistry. For example, NOESY correlations between the hydroxyl proton and thiophene ring protons can confirm spatial proximity, aiding in configuration determination. X-ray crystallography (as in ) provides definitive structural resolution. If crystallization fails, derivatization with a chiral resolving agent (e.g., (R)-Mosher’s acid) followed by LC-MS analysis may clarify stereochemistry.

Advanced: What computational methods are suitable for predicting the reactivity of the thiophene ring in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the thiophene ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution. Compare with analogous systems like (1R)-1-(4-methylphenyl)ethanol, where computational studies inform reactivity trends . Solvent effects can be modeled using the Polarizable Continuum Model (PCM) to simulate reaction pathways in polar aprotic solvents.

Advanced: How to address discrepancies in enantiomeric excess (ee) measurements between HPLC and polarimetry?

Methodological Answer:

Discrepancies may arise from impurities or solvent effects. Cross-validate using multiple techniques:

- Chiral GC-MS for volatile derivatives.

- NMR with chiral shift reagents (e.g., Eu(hfc)) to split enantiomeric signals.

- Circular Dichroism (CD) spectroscopy for UV-active compounds.

Calibrate polarimetry with a standard of known ee. If inconsistencies persist, re-purify the compound via preparative HPLC (as in resolving tetrazole derivatives ).

Basic: What safety protocols are critical when handling chlorinated ethanol derivatives?

Methodological Answer:

Follow OSHA HazCom 2012 standards :

- Use PPE (nitrile gloves, chemical goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes .

- Store separately from oxidizers (e.g., peroxides) in sealed containers .

Advanced: What strategies optimize yield in the chlorination step of the synthetic pathway?

Methodological Answer:

Use controlled stoichiometry of chlorinating agents (e.g., SOCl or PCl) in anhydrous conditions. Monitor reaction progress via H NMR to avoid over-chlorination. For temperature-sensitive substrates, employ flow chemistry to maintain precise control. Compare with methodologies for chlorinated phenyl ethanol derivatives, where excess reagent led to byproducts . Quench the reaction with ice-cold NaHCO to neutralize residual acid.

Basic: How to determine solubility parameters for this compound in various solvents?

Methodological Answer:

Perform a solubility screen using the Hildebrand solubility parameter (δ). Test in solvents like water, ethanol, DCM, and THF. Secondary alcohols (e.g., (1R)-1-(2,4-dimethylphenyl)ethanol) exhibit higher solubility in polar aprotic solvents (δ ~20 MPa) . For quantitative analysis, use UV-Vis spectroscopy or gravimetric methods after solvent evaporation.

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The chloroethyl group undergoes SN reactions due to its primary alkyl chloride structure. However, steric hindrance from the thiophene ring may favor SN pathways in polar protic solvents. Kinetic studies (e.g., varying solvent polarity or nucleophile strength) can elucidate the mechanism. Compare with analogous chlorinated ethanol derivatives, where solvent effects dominate reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.